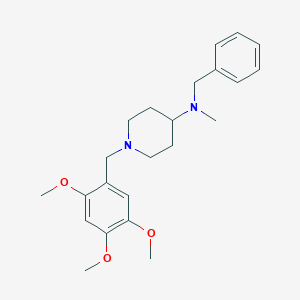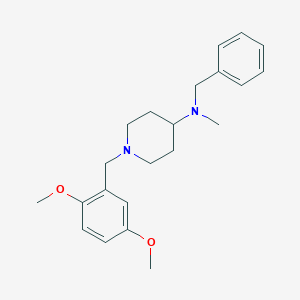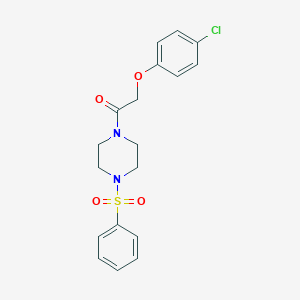![molecular formula C22H28ClN3 B247676 1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as CPP, is a chemical compound with a complex molecular structure. This compound is widely used in scientific research for its unique properties and potential applications. The purpose of
Mechanism of Action
The mechanism of action of CPP is complex and not fully understood. However, it is known that CPP binds to specific serotonin receptors, including 5-HT1A and 5-HT2A receptors, and activates them. This activation leads to a cascade of biochemical and physiological effects, including the release of neurotransmitters, changes in gene expression, and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
CPP has a wide range of biochemical and physiological effects, depending on the specific serotonin receptors that it activates and the tissues in which it is active. Some of the most notable effects of CPP include the modulation of mood, cognition, and behavior, as well as the regulation of cardiovascular, respiratory, and gastrointestinal function.
Advantages and Limitations for Lab Experiments
CPP has several advantages for use in lab experiments, including its high potency and selectivity for specific serotonin receptors, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, CPP also has some limitations, including its potential toxicity at high doses and its complex mechanism of action, which makes it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on CPP, including the development of new and more selective serotonin receptor agonists, the exploration of novel therapeutic applications for CPP in the treatment of psychiatric and neurological disorders, and the investigation of the role of serotonin in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of CPP and its potential side effects and limitations in lab experiments.
Synthesis Methods
The synthesis of CPP involves a complex series of chemical reactions that require specialized equipment and expertise. The most common method of synthesizing CPP involves the reaction of 1-(3-chlorobenzyl)-4-piperidinone with phenylhydrazine, followed by the reduction of the resulting hydrazone with sodium borohydride. This process yields CPP as a white crystalline powder with a high degree of purity.
Scientific Research Applications
CPP is widely used in scientific research for its potential applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. CPP is a potent and selective serotonin receptor agonist, which means that it can bind to and activate specific serotonin receptors in the brain and other tissues. This property makes CPP an important tool for studying the role of serotonin in various physiological and pathological processes.
properties
Molecular Formula |
C22H28ClN3 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28ClN3/c23-20-6-4-5-19(17-20)18-24-11-9-22(10-12-24)26-15-13-25(14-16-26)21-7-2-1-3-8-21/h1-8,17,22H,9-16,18H2 |
InChI Key |
SZPVWZDXVYIMFV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)